2-bromo-7-phenyl-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one
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Overview
Description
2-bromo-7-phenyl-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one is a heterocyclic compound that features a thienoazocin ring system
Preparation Methods
The synthesis of 2-bromo-7-phenyl-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the use of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which undergo a condensation reaction to form the desired thiophene derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-bromo-7-phenyl-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-bromo-7-phenyl-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-bromo-7-phenyl-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-bromo-7-phenyl-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one include other thiophene derivatives such as:
Properties
IUPAC Name |
2-bromo-7-phenyl-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c16-14-9-12-13(19-14)7-6-11(8-15(18)17-12)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEFDBWUOXNUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(S2)Br)NC(=O)CC1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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